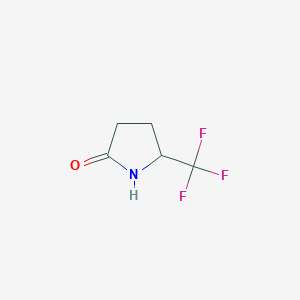

5-(Trifluoromethyl)pyrrolidin-2-one

Description

Significance of Fluorinated Heterocycles in Drug Discovery and Development

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in pharmaceutical development, with over 85% of all biologically active compounds featuring a heterocyclic fragment. acs.org N-heterocycles are prevalent in a vast array of therapeutics, including anticancer, antiviral, and antimicrobial agents. chim.it The introduction of fluorine into these heterocyclic structures is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. tandfonline.comnih.gov

The success of fluorine in drug design is attributed to its unique properties. With a van der Waals radius similar to that of a hydrogen atom, fluorine can be introduced with minimal steric disruption. However, its high electronegativity—the strongest of all elements—and the strength of the carbon-fluorine (C-F) bond impart significant changes to a molecule's physicochemical properties. tandfonline.comnih.gov The trifluoromethyl (CF3) group, in particular, is a powerful electron-withdrawing group that can dramatically influence a molecule's characteristics. nih.gov

Key advantages of incorporating fluorine or fluorinated groups into heterocyclic scaffolds include:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by enzymes, which can increase the drug's half-life in the body. tandfonline.com

Increased Lipophilicity: The addition of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. rsc.org

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting the molecule's ionization state and its ability to bind to target receptors. nih.gov

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to stronger and more specific binding. rsc.org

The strategic placement of fluorine has led to the development of numerous blockbuster drugs, demonstrating the profound impact of fluorinated heterocycles on modern medicine. tandfonline.com

Table 1: Impact of Fluorination on Molecular Properties in Drug Discovery

| Property | Effect of Fluorine/Trifluoromethyl Group Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | The Carbon-Fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. tandfonline.com |

| Binding Affinity | Can be Significantly Enhanced | Fluorine can act as a hydrogen bond acceptor and participate in unique dipole and orthogonal multipolar interactions with protein targets. rsc.org |

| Lipophilicity | Increased | The trifluoromethyl group often enhances lipophilicity, which can improve membrane permeability. nih.govrsc.org |

| Acidity/Basicity (pKa) | Modulated | The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of nearby acidic protons or basic nitrogen atoms. nih.govnih.gov |

Overview of Pyrrolidinone Scaffolds in Bioactive Molecules

The pyrrolidinone ring, a five-membered lactam (a cyclic amide), is a privileged scaffold in medicinal chemistry. frontiersin.org It is a core structural component in numerous natural products and synthetic compounds with a wide range of biological activities. frontiersin.orggrantome.com The pyrrolidinone scaffold is a derivative of pyrrolidine (B122466), which is noted for its versatility in drug design. researchgate.netnih.gov

The significance of the pyrrolidinone and related pyrrolidine scaffolds is due to several key features:

Three-Dimensional Structure: As a saturated heterocycle, the pyrrolidinone ring is non-planar, allowing it to present substituents in well-defined three-dimensional space. This spatial arrangement is crucial for precise interactions with the complex 3D structures of biological targets like enzymes and receptors. nih.govnih.gov

Stereochemical Complexity: The pyrrolidinone ring can contain multiple stereocenters, leading to a variety of stereoisomers. The specific stereochemistry of a molecule is often critical for its biological activity, as biological systems are chiral. nih.govnih.gov The non-essential amino acid L-proline, which features a pyrrolidine ring, is a common chiral starting material for the synthesis of such compounds. nih.gov

Synthetic Accessibility: A wide range of synthetic methods exists for the construction and functionalization of the pyrrolidinone ring, making it an accessible building block for chemists. grantome.comnih.govorganic-chemistry.org

Pyrrolidinone-containing molecules have been investigated for various therapeutic applications, including as anticancer and antibacterial agents. nih.gov The rigid, yet conformationally flexible, nature of the ring system makes it an ideal scaffold for exploring chemical space and developing potent and selective drug candidates. researchgate.net

Table 2: Key Attributes of the Pyrrolidinone Scaffold in Medicinal Chemistry

| Attribute | Description | Significance |

|---|---|---|

| Structural Rigidity & 3D Nature | The five-membered ring has a non-planar, "envelope" or "twist" conformation. | Allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. nih.gov |

| Chirality | Can possess multiple stereogenic centers. | Different stereoisomers can exhibit distinct biological profiles and potencies due to enantioselective protein binding. nih.gov |

| Hydrogen Bonding Capacity | The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). | Enables critical interactions with amino acid residues in protein binding sites. |

| Synthetic Versatility | The scaffold can be readily synthesized and modified through various chemical reactions. | Facilitates the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. grantome.comnih.gov |

Research Landscape and Current Trends for 5-(Trifluoromethyl)pyrrolidin-2-one

The compound this compound, specifically its chiral (5S) enantiomer, is recognized as a valuable building block in synthetic chemistry. chemimpex.com Its utility lies in the combination of the properties discussed previously: the conformational constraints and stereochemical potential of the pyrrolidinone ring and the powerful electronic influence of the trifluoromethyl group.

Current research and applications involving this compound are concentrated in several key areas:

Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. It is particularly noted for its use in the development of drugs targeting neurological disorders. chemimpex.com The trifluoromethyl group can enhance the central nervous system (CNS) penetration of a molecule, a critical factor for drugs acting on the brain.

Agrochemical Development: In agricultural chemistry, this compound is used in the creation of crop protection products. chemimpex.com The trifluoromethylpyridine fragment, a related structure, is a well-established component in many modern pesticides due to its high biological activity. acs.org The incorporation of the CF3 group can improve the stability and efficacy of these agents. nih.govchemimpex.com

Asymmetric Synthesis: The development of stereoselective methods to synthesize specific enantiomers of this compound is an active area of research. nih.gov Access to enantiomerically pure forms is crucial, as different stereoisomers can have vastly different biological activities.

Material Science: The chemical stability imparted by the trifluoromethyl group makes this compound and its derivatives of interest in the creation of advanced materials, such as specialized polymers and coatings. chemimpex.com

The research landscape indicates that this compound is primarily valued as a chiral building block. Its synthesis and subsequent elaboration allow chemists to introduce a trifluoromethyl-substituted stereocenter, a motif of increasing importance in the design of new, effective pharmaceuticals and agrochemicals.

Table 3: Chemical Properties of (5S)-5-(Trifluoromethyl)pyrrolidin-2-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 1287211-10-2 | sigmaaldrich.com |

| Molecular Formula | C₅H₆F₃NO | sigmaaldrich.com |

| Molecular Weight | 153.10 g/mol | sigmaaldrich.com |

| Appearance | Golden solid / Solid | chemimpex.comsigmaaldrich.com |

| Melting Point | 96 - 104 °C / 98-105 °C | chemimpex.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKONNPBZAYHNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576668 | |

| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141519-28-0 | |

| Record name | 5-(Trifluoromethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Trifluoromethyl Pyrrolidin 2 One and Its Analogues

Asymmetric Synthesis of Chiral 5-(Trifluoromethyl)pyrrolidin-2-one Enantiomers

The creation of chiral pyrrolidinones, where the stereochemistry is precisely controlled, is a key focus of modern organic synthesis. The presence of the trifluoromethyl group at the 5-position adds a layer of complexity, necessitating highly specialized and selective methods to control the stereocenter adjacent to this electron-withdrawing group.

Enantioselective Catalysis in Pyrrolidinone Ring Construction

Enantioselective catalysis provides a powerful and atom-economical approach to constructing the chiral pyrrolidinone ring. These methods utilize small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.

One notable strategy involves the organocatalytic asymmetric [3+2] cycloaddition. This method uses azomethine ylides, generated from isatins and amino acids, which react with various dipolarophiles to construct the spiro-pyrrolidine oxindole (B195798) scaffold with high efficiency. researchgate.net This approach is valued for its high step- and atom-economy and its ability to create multiple stereocenters in a single step. researchgate.net

Another powerful technique is the organocatalytic aza-Michael/aldol domino reaction. This process has been used to synthesize functionalized 1,3,5-triarylpyrrolidin-2-ones with three contiguous stereocenters. The reaction between α-ketoamides and α,β-unsaturated aldehydes proceeds with excellent diastereoselectivities and good to excellent enantioselectivities. nih.gov Similarly, a one-pot methodology for building 2-pyrrolidinone (B116388) derivatives bearing a trifluoromethylated all-carbon quaternary stereocenter has been developed. This combines an organocatalytic conjugate addition of nitroalkanes to isatin-derived α-trifluoromethyl acrylates, followed by a reduction/lactamization process, achieving high yields and excellent stereoselectivities. acs.org

| Reaction Type | Catalyst/Reagent | Key Features | Yield/Selectivity |

| Asymmetric [3+2] Cycloaddition | Azomethine Ylides from Isatins | High step- and atom-economy; constructs spiro-pyrrolidine oxindoles. | High efficiency and diastereoselectivity. researchgate.net |

| Aza-Michael/Aldol Domino | Organocatalyst | Forms three contiguous stereocenters in 1,3,5-triarylpyrrolidin-2-ones. | >20:1 dr, 60–96% ee. nih.gov |

| Conjugate Addition/Lactamization | Organocatalyst | Creates a trifluoromethylated all-carbon quaternary stereocenter. | 50–95% yield, up to 96% ee, >20:1 dr. acs.org |

Diastereoselective Routes to Substituted this compound Systems

Diastereoselective methods are crucial for synthesizing complex molecules with multiple stereocenters, where the relative orientation of these centers is controlled.

A formal (3+2)-annulation strategy has been developed for the highly selective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, which are precursors to the corresponding pyrrolidinones. This method involves an asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, catalyzed by an organocatalyst, to produce γ-nitro carbonyl intermediates with excellent diastereo- and enantioselectivity. nih.govacs.org Subsequent catalytic hydrogenation and cyclization generate the desired 2-trifluoromethylated pyrrolidines stereoselectively. nih.govacs.org

Another innovative route involves the rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. Enantiopure 4-formyl-β-lactams are first converted to the chiral azetidines. Activating these azetidines in situ allows for reaction with various nucleophiles, leading to chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with excellent yields and high diastereoselectivity via the interception of bicyclic aziridinium (B1262131) intermediates. nih.gov

| Starting Material | Key Reaction | Product | Diastereomeric Ratio (dr) |

| 1,1,1-Trifluoromethylketones & Nitroolefins | Asymmetric Michael Addition / Reductive Cyclization | Trisubstituted 2-Trifluoromethyl Pyrrolidines | Excellent. nih.gov |

| Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines | Nucleophilic Ring Expansion | 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines | >99/1. nih.gov |

Chiral Auxiliary and Organocatalytic Approaches for Stereocontrol

The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, remains a classic and effective strategy. Many traditional methods for preparing optically active 2-trifluoromethylated pyrrolidines have relied on chiral starting materials or auxiliaries. acs.org For instance, chiral succinimides can be reacted with Grignard reagents, followed by stereoselective hydrogenation of the resulting N-acylhydrazonium salts to produce 5-arylmethylpyrrolidin-2-ones. researchgate.net

Organocatalysis has emerged as a more attractive alternative, enabling the rapid generation of molecular complexity from simple starting materials. nih.govacs.org Proline-derived organocatalysts are widely used. For example, D-prolinamides prepared from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines have been shown to effectively catalyze the Michael addition of aldehydes to β-nitroalkenes. mdpi.com The trifluoromethanesulfonamide (B151150) group acts as a crucial hydrogen-bond donor, influencing the catalytic performance. mdpi.com In the synthesis of the antiviral drug Oseltamivir, diphenylprolinol silyl (B83357) ether was used as an effective organocatalyst to build the chiral core with excellent enantioselectivity. mdpi.com

Strategic Approaches to Trifluoromethyl Group Incorporation

Introducing the trifluoromethyl (CF3) group is a critical step that can be performed at various stages of the synthesis. The high electronegativity and unique steric profile of the CF3 group demand specialized reagents and reaction conditions.

Trifluoromethylation Reactions in Pyrrolidinone Synthesis

Direct trifluoromethylation involves adding a CF3 group to a pre-formed molecule or an intermediate. Nucleophilic trifluoromethylation is a common approach, often employing (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. acs.org This reagent can add to carbonyls and imines to introduce the CF3 moiety. youtube.com For example, the enantioselective addition of aryl nucleophiles to CF3 imines is a key strategy for synthesizing α-trifluoromethyl amines, which are precursors to the target lactams. nih.gov

Radical trifluoromethylation offers an alternative pathway. Reagents like sodium triflinate (Langlois' reagent) can generate CF3 radicals, which can then add to heterocycles. youtube.com Electrophilic trifluoromethylating agents, such as Umemoto's and Togni's reagents, are also available for specific applications. youtube.com Furthermore, stable trifluoromethylphosphoranides have been developed, which can act as either trifluoromethylating or fluorinating agents depending on their structure. nih.gov

| Reagent Type | Example Reagent | Mechanism | Application |

| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Adds CF3⁻ to electrophiles like carbonyls and imines. | Synthesis of α-trifluoromethyl amines and ketones. youtube.comnih.gov |

| Radical | Sodium Triflinate (Langlois' reagent) | Generates CF3• for addition to heterocycles. | Trifluoromethylation of heterocycles. youtube.com |

| Electrophilic | Togni's/Umemoto's reagents | Adds "CF3⁺" to nucleophiles. | Specific electrophilic fluorination contexts. youtube.com |

| Phosphoranide | [P(CF3)4]⁻ | Transfers a CF3 group to electrophiles. | Trifluoromethylation of aldehydes and boric esters. nih.gov |

Precursor Design and Functionalization for Fluorinated Pyrrolidinone Scaffolds

An alternative to direct trifluoromethylation is to start with a precursor that already contains the fluorine atoms. This "building block" approach allows for the construction of the fluorinated pyrrolidinone scaffold from readily available fluorinated starting materials.

For example, the enantioselective synthesis of fluorinated indolizidinone derivatives begins with fluorinated conjugated amides. nih.gov These precursors, prepared from compounds like 2-fluoroacrylic acid or 2-(trifluoromethyl)acryloyl chloride, undergo a sequence of reactions including an intramolecular aza-Michael reaction to form the core heterocyclic structure. nih.gov

Another strategy involves the asymmetric [3+2] cycloaddition of trifluoropropene with cyclic imino esters to produce trifluoromethyl-substituted pyrrolidines. researchgate.net Similarly, the reaction of trifluoroethyl ketoimine with unsaturated alkynyl ketones, catalyzed by a chiral guanidine, yields spiro[indoline-3,2′-pyrrolidine] compounds containing a CF3 group in a single step. thieme-connect.com The previously mentioned rearrangement of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines also exemplifies this precursor-based approach, where the trifluoromethylated azetidine (B1206935) serves as a key building block for the final pyrrolidine (B122466) ring. nih.gov

Multicomponent and One-Pot Reactions for Pyrrolidinone Ring Formation

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation. nih.govnih.gov These reactions are characterized by their high atom, step, and pot economy, making them particularly attractive for the synthesis of libraries of compounds for drug discovery. nih.govmdpi.com Similarly, one-pot reactions, where sequential transformations are carried out in a single reaction vessel without the isolation of intermediates, provide significant advantages in terms of reduced waste, time, and resources. mdpi.com

While specific multicomponent reactions leading directly to this compound are not extensively documented in the provided results, the principles of MCRs are broadly applicable to the synthesis of substituted pyrrolidines. nih.gov For instance, a diastereoselective synthesis of substituted pyrrolidines has been achieved through an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation. nih.gov This method allows for the construction of up to three stereogenic centers in a single step. nih.gov The general strategy involves the generation of a reactive intermediate that undergoes a cascade of reactions with other components to form the pyrrolidine ring. nih.gov

One-pot syntheses of various heterocyclic compounds, including those with trifluoromethyl groups, have been successfully developed. researchgate.netnih.govresearchgate.netnih.gov For example, a one-pot, three-component synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives has been reported, demonstrating the feasibility of combining multiple reaction steps to build complex fluorinated heterocycles. researchgate.net These strategies often rely on the careful selection of catalysts and reaction conditions to orchestrate a sequence of transformations, such as Michael additions followed by intramolecular cyclizations. researchgate.net

Table 1: Examples of Multicomponent and One-Pot Reactions for Heterocycle Synthesis

| Reaction Type | Starting Materials | Product | Key Features |

| Asymmetric Multicomponent Reaction nih.gov | Optically active phenyldihydrofuran, N-tosyl imino ester, allyltrimethylsilane | Substituted pyrrolidine | Diastereoselective, forms multiple stereocenters. |

| One-Pot Three-Component Reaction researchgate.net | Aromatic aldehyde, cyclohexane-1,3-dione, 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | Trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one | Good yields, good functional group tolerance. |

| One-Pot Three-Component Reaction nih.gov | Aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, alkyl isocyanides | 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones | Environmentally benign, regioselective. |

Novel Cyclization Strategies to Access this compound

The formation of the five-membered lactam ring is a critical step in the synthesis of this compound. Novel cyclization strategies are continuously being explored to improve efficiency, stereoselectivity, and substrate scope.

One notable approach involves the intramolecular cyclization of suitably functionalized acyclic precursors. For instance, the synthesis of 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones has been achieved through a two-step process that includes the transformation of 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters into their corresponding 3-(1H-pyrrol-1-yl) derivatives, followed by an intramolecular Friedel-Crafts reaction. researchgate.net This strategy highlights the use of intramolecular cyclization to construct the pyrrolidinone core fused to another ring system. researchgate.net

Another versatile method for pyrrolidin-2-one synthesis is the cyclization of amide dianions with electrophiles. The reaction of amide dianions with epibromohydrin (B142927) has been shown to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method, while not directly producing the trifluoromethyl analogue, demonstrates a powerful cyclization strategy that could potentially be adapted for the synthesis of this compound by using a trifluoromethylated electrophile. The reaction proceeds via a nucleophilic attack followed by intramolecular cyclization. organic-chemistry.org

1,3-dipolar cycloaddition reactions represent another classical and powerful tool for the synthesis of five-membered heterocycles, including pyrrolidines. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. nih.gov The development of new methods to generate trifluoromethyl-containing dipoles or dipolarophiles could open up new avenues for the synthesis of this compound and its analogues.

Table 2: Overview of Novel Cyclization Strategies

| Cyclization Strategy | Precursor Type | Product Type | Key Features |

| Intramolecular Friedel-Crafts Reaction researchgate.net | 4,4,4-trifluoro-3-aryl-3-(1H-pyrrol-1-yl)methylbutanoic acid methyl esters | 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones | Two-step protocol, forms a fused ring system. |

| Cyclization of Amide Dianions organic-chemistry.org | N-arylacetamide dianions and epibromohydrin | 5-(hydroxymethyl)pyrrolidin-2-ones | Regioselective, high yields, broad substrate compatibility. |

| 1,3-Dipolar Cycloaddition nih.gov | Azomethine ylides and alkenes | Pyrrolidines | Versatile, potential for stereocontrol. |

Chemical Reactivity and Synthetic Transformations of the Pyrrolidinone Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. The chemical reactivity of the pyrrolidinone core allows for a variety of synthetic transformations, enabling the introduction of diverse functional groups and the construction of novel derivatives.

The lactam nitrogen of the pyrrolidin-2-one ring can be readily functionalized. For example, in the synthesis of the drug Daclatasvir, a proline derivative (which contains a pyrrolidine ring) is alkylated at the nitrogen atom. mdpi.com This highlights the potential for N-alkylation or N-acylation of this compound to introduce various substituents.

The carbonyl group of the pyrrolidinone ring can also undergo various reactions. While not directly involving this compound, studies on related pyrrolidin-2,5-diones demonstrate the reactivity of the carbonyl groups. nih.govnih.gov These compounds can be synthesized via cyclocondensation reactions and serve as precursors for a range of derivatives. nih.gov

Furthermore, the trifluoromethyl group itself can influence the reactivity of the molecule and can be a key element in the design of biologically active compounds. The strong electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the N-H proton and the reactivity of the adjacent carbons.

The synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives showcases the use of a trifluoromethyl-containing heterocycle as a building block in the synthesis of more complex structures. mdpi.comnih.gov In this case, trifluoromethylpiperidine is reacted with chlorosulfonyl isatin (B1672199) to form a key intermediate. mdpi.comnih.gov This illustrates how a pre-formed trifluoromethylated heterocyclic core can be incorporated into larger molecules.

Chemical Derivatization and Structure Activity Relationship Sar Studies of 5 Trifluoromethyl Pyrrolidin 2 One Analogues

Systematic Modification of the Pyrrolidinone Ring Substituents

The systematic modification of substituents on the pyrrolidinone ring is a fundamental strategy in medicinal chemistry to explore and optimize the biological activity of lead compounds. For derivatives of 5-(trifluoromethyl)pyrrolidin-2-one, this involves introducing various functional groups at different positions of the five-membered ring to probe the chemical space and understand the structural requirements for desired biological effects.

Research has demonstrated that substitutions at the C3 and C4 positions of the pyrrolidinone ring can significantly impact the compound's properties. For instance, the introduction of aryl or heteroaryl groups can modulate lipophilicity and introduce new binding interactions with biological targets. The synthesis of 3,5-cis-disubstituted-2-pyrrolidinone derivatives has been achieved through the reaction of lithium enolates of N-aryl-5-(methoxymethyl)-2-pyrrolidinones with various electrophiles. nih.gov This approach allows for the controlled introduction of a wide range of substituents at the C3 position.

Below is an interactive data table summarizing the types of modifications and their general impact on the properties of pyrrolidinone derivatives.

| Position of Substitution | Type of Substituent | General Impact on Properties |

| C3 | Alkyl, Aryl, Halogen | Modulates lipophilicity, steric bulk, and electronic interactions. |

| C4 | Hydroxyl, Amino, Carbonyl | Introduces hydrogen bonding capabilities and potential for further derivatization. |

| N1 (Amide Nitrogen) | Alkyl, Aryl, Acyl | Alters solubility, metabolic stability, and can introduce new binding vectors. |

The synthesis of these modified analogues often involves multi-step reaction sequences, starting from readily available precursors. For example, the cyclization of amide dianions with epibromohydrin (B142927) provides a regioselective route to 5-(hydroxymethyl)pyrrolidin-2-ones, which can then be further functionalized. organic-chemistry.org

Influence of Trifluoromethyl Group Position and Stereochemistry on Derivative Properties

The position and stereochemistry of the trifluoromethyl (CF3) group are critical determinants of the biological and physicochemical properties of this compound derivatives. The CF3 group is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity due to its strong electron-withdrawing nature and steric bulk. mdpi.com

The presence of fluorine, and by extension the trifluoromethyl group, can induce significant conformational changes in the pyrrolidine (B122466) ring. beilstein-journals.orgbeilstein-journals.org These stereoelectronic effects, such as the gauche effect and anomeric effects, can stabilize certain conformations over others, thereby influencing the molecule's bioactivity. beilstein-journals.orgbeilstein-journals.org For instance, the interaction between the nitrogen lone pair and the antibonding orbital of the C-CF3 bond can lead to a preferred conformation.

The following table illustrates the potential influence of the trifluoromethyl group's stereochemistry on derivative properties.

| Stereochemical Aspect | Influence on Properties |

| (R) vs. (S) configuration at C5 | Can lead to significant differences in binding affinity and biological activity (eutomer vs. distomer). |

| cis vs. trans relationship with other substituents | Affects the overall molecular shape and conformational preferences of the pyrrolidinone ring. |

| Axial vs. Equatorial position of the CF3 group | Influences steric interactions and the presentation of other functional groups for binding. |

Design and Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of the pyrrolidin-2-one ring offers a convenient handle for chemical modification, and the design and synthesis of N-substituted derivatives represent a key strategy for modulating the properties of these compounds. Introducing substituents at the N1 position can significantly alter a molecule's solubility, lipophilicity, metabolic stability, and ability to interact with biological targets.

A variety of synthetic methods have been employed to prepare N-substituted pyrrolidinones. These often involve the reaction of the parent this compound with a range of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, under basic conditions. For example, the synthesis of N-alkylamide derivatives has been achieved by treating the corresponding amide with a base like sodium hydride followed by the addition of an alkyl iodide. mdpi.com

The choice of the N-substituent is guided by the desired physicochemical and pharmacological profile. For instance, the introduction of a basic amine moiety can improve aqueous solubility, while appending an aromatic or heteroaromatic ring can introduce new π-π stacking or hydrogen bonding interactions with a target protein. The synthesis of optically active N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone highlights a stereoselective approach to N-aryl derivatives. nih.gov

Below is a data table outlining various N-substituents and their potential effects on the properties of this compound derivatives.

| N-Substituent | Synthetic Approach | Potential Effects on Properties |

| Alkyl Chains | Alkylation with alkyl halides | Increases lipophilicity, can probe for hydrophobic pockets in a binding site. |

| Aryl/Heteroaryl Groups | N-arylation reactions (e.g., Buchwald-Hartwig amination) | Introduces aromatic interactions, can serve as a linker to other pharmacophores. |

| Acyl Groups | Acylation with acyl chlorides or anhydrides | Can act as a prodrug moiety or introduce specific interactions. |

| Sulfonyl Groups | Sulfonylation with sulfonyl chlorides | Increases acidity of the remaining N-H (if present), can form strong hydrogen bonds. |

The synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides showcases a more complex N-functionalization, highlighting the versatility of synthetic methodologies available. researchgate.net

Bioisosteric Strategies Employing this compound as a Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov The this compound scaffold itself can be considered a bioisosteric replacement for other cyclic structures or even acyclic moieties in known bioactive molecules. The trifluoromethyl group, in particular, is often used as a bioisostere for other groups like the nitro group or a tert-butyl group. cambridgemedchemconsulting.comnih.gov

One common bioisosteric replacement is the substitution of a carbonyl group (amide) in the pyrrolidinone ring with a thiocarbonyl group to form a thiolactam. This modification can alter the hydrogen bonding capacity and electronic properties of the ring. Another strategy involves replacing the entire pyrrolidinone ring with other heterocyclic systems, such as substituted benzofurans or pyrimidines, while retaining the key pharmacophoric elements, including the trifluoromethyl group. wikipedia.orggoogle.com

The application of bioisosteric replacements can lead to significant improvements in a compound's profile. For example, replacing an amide bond with a urea (B33335) or sulfonamide group can alter the hydrogen bonding pattern and metabolic stability. mdpi.com Triazoles are also recognized as non-classical bioisosteres of amides. mdpi.com

The following table provides examples of bioisosteric replacements relevant to the this compound scaffold.

| Original Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement |

| Pyrrolidin-2-one | Thiosuccinimide, Pyrrolidine-2,5-dione | To modulate hydrogen bonding and electronic properties. google.com |

| Amide (in the ring) | Sulfonamide, Urea, Triazole | To alter metabolic stability, solubility, and hydrogen bonding patterns. mdpi.com |

| Trifluoromethyl group | Nitro group, Tert-butyl group | To mimic steric bulk and electronic effects while potentially improving other properties. cambridgemedchemconsulting.comnih.gov |

| Phenyl group | Pyridyl or Thiophene group | To introduce heteroatoms for improved solubility or new binding interactions. cambridgemedchemconsulting.com |

These bioisosteric modifications are a key part of the iterative process of lead optimization in drug discovery. spirochem.com

Computational Approaches to SAR Elucidation, including 3D-QSAR

Computational methods play an increasingly vital role in understanding the structure-activity relationships (SAR) of drug candidates and in guiding the design of new analogues. For this compound derivatives, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis are particularly valuable.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.gov These models can provide visual representations, in the form of contour maps, that highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. nih.gov Such insights are instrumental in designing new derivatives with enhanced potency.

Molecular docking studies can be used to predict the binding mode of this compound analogues within the active site of a target protein. This allows for a rational, structure-based design approach to optimize interactions with key amino acid residues. Computational studies have been used to investigate the binding of fluorine-containing quinolines, demonstrating the utility of these methods in understanding the role of fluorinated groups. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing important conformational changes and the stability of binding interactions over time. These computational tools, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the drug discovery process. nih.gov

The table below summarizes some of the computational approaches used in SAR elucidation.

| Computational Method | Application in SAR of this compound Analogues |

| 3D-QSAR (CoMFA/CoMSIA) | To develop predictive models of biological activity and generate contour maps guiding structural modifications. nih.gov |

| Molecular Docking | To predict the binding pose and interactions of analogues within a target's active site. |

| Molecular Dynamics (MD) Simulations | To assess the stability of the ligand-protein complex and understand dynamic aspects of binding. |

| Quantum Mechanics (QM) | To accurately calculate electronic properties, such as electrostatic potential and orbital energies, which influence reactivity and interactions. |

Advanced Spectroscopic and Crystallographic Characterization of 5 Trifluoromethyl Pyrrolidin 2 One and Its Derivatives

The comprehensive characterization of 5-(Trifluoromethyl)pyrrolidin-2-one, a fluorinated lactam, is crucial for understanding its chemical behavior, purity, and potential applications. Advanced analytical techniques provide detailed insights into its molecular structure, bonding, and physical properties. This section delves into the sophisticated spectroscopic and crystallographic methods used to analyze this compound and its derivatives.

Biological and Biomedical Applications of 5 Trifluoromethyl Pyrrolidin 2 One and Its Derivatives

Pharmaceutical Development and Drug Discovery Research

The pyrrolidin-2-one nucleus, a core structure in the racetam class of nootropic agents, provides a versatile template for chemical modification. The introduction of a trifluoromethyl group at the 5-position can profoundly influence the molecule's interaction with biological targets, leading to the discovery of novel therapeutic agents.

Modulators for Neurological Disorders and Central Nervous System (CNS) Activity

Derivatives of pyrrolidin-2-one have been investigated for their potential to treat neurological disorders. Studies have shown that certain novel pyrrolidin-2-one derivatives exhibit significant anticonvulsant activity. nih.gov For instance, in preclinical models, specific derivatives demonstrated efficacy in both the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure tests in mice. nih.gov The proposed mechanisms of action for this anticonvulsant activity are linked to their affinity for serotonergic (5-HT1A) and α1-adrenergic receptors, as well as potential GABA-ergic activity, given that these derivatives are analogs of GABA. nih.gov

Furthermore, the development of brain-penetrable NLRP3 inflammasome inhibitors has been a key focus in the search for treatments for α-synucleinopathies, a group of neurodegenerative disorders that includes Parkinson's disease. nih.gov While not a direct derivative of 5-(Trifluoromethyl)pyrrolidin-2-one, the discovery of potent pyridazine (B1198779) derivatives containing a trifluoromethylphenol moiety highlights the importance of the trifluoromethyl group in achieving brain penetrability and in vivo efficacy in models of neurological disease. nih.gov The therapeutic potential of targeting enzymes associated with neurodegeneration and neuroinflammation, such as cyclooxygenase-2 (COX-2), is also an active area of research for various neurological conditions. mdpi.com

Table 1: Anticonvulsant Activity of Select Pyrrolidin-2-one Derivatives

| Compound | Test Model | Activity | Potential Mechanism of Action |

| EP-40 | Maximal Electroshock (MES) | Reduced seizure incidence | Affinity for serotonergic or α1-adrenergic receptors, GABA-ergic activity |

| EP-42 | Pentetrazole (PTZ)-induced seizures | Active | Affinity for serotonergic or α1-adrenergic receptors, GABA-ergic activity |

| EP-46 | Pentetrazole (PTZ)-induced seizures | Active | Affinity for serotonergic or α1-adrenergic receptors, GABA-ergic activity |

Antiviral Efficacy and Mechanism of Action (e.g., against HSV-1)

The trifluoromethyl group is a key feature in several antiviral agents. A notable example, while not a pyrrolidin-2-one, is 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine), which demonstrates potent therapeutic antiviral activity against herpes simplex virus type 1 (HSV-1) infections, particularly in the context of herpetic keratitis. nih.gov Its efficacy extends to strains of herpes virus that are resistant to other antiviral drugs like 5-iodo-2'-deoxyuridine. nih.gov The search for novel antiviral agents has also explored other heterocyclic systems. For instance, newly synthesized 2-aryl-1-hydroxyimidazoles have shown in vitro activity against a wide range of orthopoxviruses. rsc.org

Antibacterial and Antifungal Investigations

The pyrrolidinone scaffold and the inclusion of trifluoromethyl groups have been explored for their antimicrobial properties. Tetramic acids, which contain a 2,4-pyrrolidinedione ring system, have shown notable antibacterial, antiviral, and antifungal activities. nih.gov While less studied, compounds with a 2,3-pyrrolidinedione skeleton have also been synthesized and investigated for their antimicrobial potential, with some analogs showing significant activity against oral pathogens like Streptococcus mutans and Candida albicans. nih.gov

The broader class of trifluoromethyl-containing compounds has also yielded promising antimicrobial agents. Novel chalcone (B49325) derivatives substituted with trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. nih.gov Similarly, new synthetic tricyclic flavonoids have demonstrated both antibacterial and antifungal properties. mdpi.com

Table 2: Antimicrobial Activity of Pyrrolidinedione and Trifluoromethylated Derivatives

| Compound Class | Target Organisms | Observed Activity |

| 2,3-Pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Significant antimicrobial and antifungal activity |

| Trifluoromethyl and Trifluoromethoxy substituted Chalcones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans | Antibacterial and antifungal activity |

| Tricyclic Flavonoids | Gram-positive and Gram-negative bacteria, Candida strains | Broad-spectrum antimicrobial activity |

Anti-inflammatory and Immunomodulatory Potential

The anti-inflammatory properties of compounds containing the trifluoromethyl group are well-documented. For instance, a series of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema assays. nih.gov The mechanism for this activity is believed to involve the inhibition of the COX-2 enzyme. nih.gov

Furthermore, the NLRP3 inflammasome has been identified as a key target for treating various inflammatory diseases. nih.gov The discovery of pyridazine derivatives with a trifluoromethylphenol group as potent and brain-penetrable NLRP3 inflammasome inhibitors underscores the potential of trifluoromethylated compounds in modulating inflammatory pathways. nih.gov Other research has highlighted the anti-inflammatory effects of 5-fluoro-2-oxindole, a compound that, while not a direct derivative, shares structural similarities and has been shown to alleviate inflammatory pain and inhibit inflammatory responses. mdpi.comnih.gov

Anticancer Activity and Target Identification

The trifluoromethyl group is a common substituent in many anticancer drugs. nih.gov Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group at the 5-position have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7/WT (breast cancer). nih.gov One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione. nih.gov The anticancer potential of pyrrolidin-2-one and its related structures is also an area of active investigation, with patents covering pyrrolidin-2-one, pyrrolidin-2,5-dione, and pyrrolidine (B122466) derivatives for the treatment of cell proliferative disorders like cancer. google.com

Table 3: Anticancer Activity of 5-(Trifluoromethyl)thiazolo[4,5-d]pyrimidine Derivatives

| Compound | Cancer Cell Lines Tested | Activity |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375, C32, DU145, MCF-7/WT | Most active among newly synthesized compounds |

| Other 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives (2b, 4b, 4c) | NCI-60 cell line panel | Evaluated for in vitro anticancer activity |

Enzyme Inhibition Studies (e.g., Phosphopantetheinyl Transferase, Succinate Dehydrogenase, PI3K)

The trifluoromethyl group plays a crucial role in the design of enzyme inhibitors. While specific studies on this compound as an inhibitor for the mentioned enzymes are not prevalent in the provided results, the broader class of trifluoromethylated compounds has shown significant activity. For example, Alpelisib, a drug containing a trifluoromethyl group, is an inhibitor of phosphatidylinositol 3-kinase (PI3K) and is used in the treatment of breast cancer. nih.gov

In the context of anti-inflammatory research, 3-trifluoromethylpyrazoles have been identified as potential COX-2 inhibitors. nih.gov Furthermore, the discovery of GSK2606414, a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), highlights the utility of the trifluoromethylphenyl group in designing specific enzyme inhibitors for potential cancer therapy. nih.gov

Receptor Modulation Studies (e.g., Sigma-1 Receptor, Cannabinoid Receptors, Kv1.5)

The structural scaffold of this compound serves as a key building block for derivatives designed to modulate specific receptor systems, demonstrating its versatility in medicinal chemistry.

Sigma-1 Receptor: The pyrrolidin-2-one core is a recognized pharmacophore for targeting the Sigma-1 receptor (Sig1R), an intracellular chaperone protein located at the endoplasmic reticulum. nih.gov Derivatives of this scaffold have been identified as allosteric modulators of Sig1R. nih.gov For instance, methylphenylpiracetam, a compound featuring a substituted pyrrolidin-2-one ring, has been shown to selectively modulate Sig1R activity without significantly affecting other neuronal receptors or ion channels. nih.gov Allosteric modulators can fine-tune the receptor's response to its primary ligands, representing a sophisticated mechanism for therapeutic intervention. nih.gov The interaction of such compounds with Sig1R suggests that the trifluoromethyl-pyrrolidin-2-one framework could be further explored for developing novel Sig1R modulators for various neurological conditions. nih.gov

Cannabinoid Receptors: Derivatives of this compound have been synthesized and evaluated as ligands for cannabinoid receptors, particularly the CB1 receptor, which is abundant in the central nervous system. nih.gov A notable example is (3R, 5R)-5-(3-[11C]Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one, a radiolabeled tracer developed for positron emission tomography (PET) imaging of CB1 receptors. nih.gov This compound, which incorporates a trifluoromethylphenyl group on the pyrrolidin-2-one nitrogen, acts as a mixed inverse agonist/antagonist at the CB1 receptor. nih.gov The development of such tracers is crucial for studying the role of the CB1 receptor system in various pathologies like depression, schizophrenia, and obesity. nih.gov The design of this molecule highlights how the pyrrolidin-2-one scaffold can be modified to achieve specific affinity and function at cannabinoid receptors. nih.gov

Kv1.5: The voltage-gated potassium channel Kv1.5 is a significant target in cardiovascular drug discovery, particularly for atrial fibrillation. nih.govnih.gov Despite extensive research into Kv1.5 blockers, a review of the current scientific literature reveals no specific studies investigating the direct modulatory activity of this compound or its immediate derivatives on Kv1.5 channels. Research on Kv1.5 inhibitors has focused on other chemical classes, such as symmetrical biphenyl (B1667301) derivatives and marine natural products. nih.govnih.gov

In Vitro and In Vivo Biological Activity Assessment and Therapeutic Indices

The therapeutic potential of any new chemical entity is determined through rigorous in vitro and in vivo testing to establish its efficacy and selectivity. Derivatives of this compound have been assessed for various biological activities.

One area of investigation is in the development of anti-infective agents. A series of compounds derived from a (trifluoromethyl)pyridine coupled with a pyrrolidin-2-one-containing moiety has demonstrated potent and specific activity against Chlamydia trachomatis. nih.gov These molecules were found to be bactericidal and did not affect the growth of Staphylococcus aureus or Escherichia coli, indicating a selective mechanism of action. nih.gov In vitro assays established the concentration required to inhibit chlamydial growth, with the most active compounds showing complete eradication of the pathogen at concentrations of 50 µg/mL. nih.gov

The table below summarizes the in vitro anti-chlamydial activity of selected derivatives.

| Compound | Description | IC₅₀ (µg/mL) |

| 3 | Sulfonylpyridine-based compound | 5.8 |

| 20 | Most active molecule in the series | < 3.12 |

Data sourced from a study on (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. nih.gov

In vivo validation of these findings was conducted using a mouse model of chlamydial infection. nih.gov Treatment with the active compounds led to a significant reduction in chlamydial shedding compared to the control group. nih.gov Compound 20 , which was the most potent in vitro, also demonstrated the highest efficacy in the in vivo model, underscoring a strong correlation between the in vitro and in vivo results. nih.gov The ability of these compounds to specifically target the pathogen with high efficacy in cellular and animal models points to a favorable therapeutic index, a critical parameter in drug development that compares a drug's effective concentration to its toxic concentration.

Toxicological Considerations in Preclinical Development

The preclinical development of a drug candidate involves a thorough evaluation of its toxicological profile to ensure safety. For derivatives of this compound, key toxicological considerations include cytotoxicity, metabolic stability, and off-target effects.

In the studies of anti-chlamydial agents based on the (trifluoromethyl)pyridine-pyrrolidin-2-one scaffold, the compounds were found to be non-toxic to mammalian cells at therapeutic concentrations. nih.gov This low cytotoxicity is a crucial early indicator of a safe therapeutic window. Furthermore, the high specificity of the compounds for C. trachomatis over other bacteria suggests a reduced risk of disrupting normal microbial flora, a common side effect of broad-spectrum antibiotics. nih.gov

Physicochemical and pharmacokinetic properties are also critical in preclinical assessment. Analysis of the anti-chlamydial compounds indicated that they satisfy the Lipinski and Veber rules for drug-likeness, predicting good oral bioavailability and membrane permeability. nih.gov Their calculated total polar surface area was within a range that suggests good intestinal absorption. nih.gov Importantly, these compounds were predicted to have minimal blood-brain barrier penetration, which can be advantageous in avoiding potential central nervous system side effects for peripherally targeted therapies. nih.gov The evaluation of metabolic stability, often through cytochrome P450 (CYP) enzyme inhibition assays, is another standard preclinical step to predict drug-drug interactions and ensure appropriate dosing regimens can be developed. nih.gov

Agrochemical Applications of 5 Trifluoromethyl Pyrrolidin 2 One and Its Derivatives

Herbicide Development and Efficacy Studies

Derivatives of trifluoromethyl-pyrrolidinone have been investigated for their potential as selective herbicides, particularly for controlling problematic grass weeds in broadleaf crops.

One notable example is the diphenylpyrrolidinone derivative, 4-ethyl-3-(3-fluorophenyl)-1-(3-trifluoromethylphenyl)pyrrolidin-2-one, known as MT-141. researchgate.net Studies have demonstrated its effectiveness in controlling a range of graminaceous weeds. When applied pre-emergence (PRE) at a rate of 300 g a.i./ha, MT-141 effectively managed species such as barnyardgrass (Echinochloa crus-galli), johnsongrass (Sorghum halepense), and green foxtail (Setaria viridis). researchgate.net A post-emergence (POST) application at 500 g a.i./ha resulted in over 90% control of these and other grass weeds, including large crabgrass (Digitaria sanguinalis) and goosegrass (Eleusine indica). researchgate.net A key herbicidal symptom of this compound is bleaching, and it exhibits good residual activity for at least five weeks against barnyardgrass and johnsongrass. researchgate.net Importantly, cotton shows tolerance to MT-141 applied pre-emergence at 500 g a.i./ha. researchgate.net

Efficacy of Herbicide MT-141 Against Graminaceous Weeds

| Weed Species | Scientific Name | Application Method | Control Level |

|---|---|---|---|

| Barnyardgrass | Echinochloa crus-galli | POST (500 g a.i./ha) | >90% |

| Johnsongrass | Sorghum halepense | POST (500 g a.i./ha) | >90% |

| Green Foxtail | Setaria viridis | POST (500 g a.i./ha) | >90% |

| Large Crabgrass | Digitaria sanguinalis | POST (500 g a.i./ha) | >90% |

| Goosegrass | Eleusine indica | POST (500 g a.i./ha) | >90% |

Further research into this chemical class has focused on phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov These herbicides disrupt the chlorophyll (B73375) synthesis process in susceptible plants, leading to their death. nih.gov In one study, a series of these derivatives were synthesized and tested, with compound 9d emerging as a particularly potent inhibitor. nih.gov Molecular docking studies confirmed that it occupies the active site of the PPO enzyme, effectively blocking the pathway. nih.gov This compound demonstrated potential for development as a post-emergence herbicide for weed control in crops like rice, cotton, and peanuts. nih.gov

Inhibitory Concentration of PPO-Inhibiting Herbicides

| Compound | Half-Maximal Inhibitory Concentration (IC50) |

|---|---|

| Compound 9d | 0.041 mg/L |

| Oxyfluorfen (Reference) | 0.043 mg/L |

Source: Pesticide Biochemistry and Physiology, 2020. nih.gov

Fungicide Development and Activity against Plant Pathogens

The trifluoromethylpyridine moiety is a critical component in several commercial fungicides, and its inclusion in novel structures containing a pyrrolidinone ring is an active area of research. researchgate.netresearchgate.net Scientists have utilized scaffold hopping strategies to design new antifungal compounds. nih.gov

One such approach involved synthesizing a series of novel phenoxytrifluoromethylpyridine compounds. nih.gov Bioassays revealed that many of these compounds exhibited promising in vitro antifungal activity against significant plant pathogens, including Rhizoctonia solani and Colletotrichum musae. nih.gov Compound 17 from this series was identified as having the highest efficacy and a broad spectrum of activity, with median effective concentrations (EC₅₀) ranging from 2.88 to 9.09 μg/mL. nih.gov In vivo tests confirmed that compound 17 provided a moderate control effect against C. musae. nih.gov

In Vitro Antifungal Activity of Compound 17

| Pathogen | Median Effective Concentration (EC50) |

|---|---|

| Rhizoctonia solani | 2.88 - 9.09 µg/mL |

| Colletotrichum musae | 2.88 - 9.09 µg/mL |

Source: International Journal of Molecular Sciences, 2025. nih.gov

Related research on other trifluoromethyl-containing heterocycles has also shown promise. For instance, certain 5-trifluoromethyl-1,2,4-oxadiazole derivatives demonstrated protective activity against soybean rust comparable to the commercial fungicide benzovindiflupyr. researchgate.net Furthermore, the general pyrrolidin-2-one structure itself, even without the trifluoromethyl group, has been shown to possess antifungal properties. A compound identified as 5-(2,4-dimethylbenzyl) pyrrolidin-2-one, extracted from a marine microorganism, showed potent activity against the fungal pathogen Aspergillus niger with a minimum inhibitory concentration (MIC) of just 1 μg/ml. nih.gov

Pest Control Agent Research and Crop Protection

In the realm of pest control, derivatives incorporating the trifluoromethyl pyridine (B92270) skeleton are of significant interest for creating new insecticides. nih.gov A series of novel trifluoromethyl pyridine derivatives that also contain a 1,3,4-oxadiazole (B1194373) moiety were designed and evaluated for their insecticidal activity against key agricultural pests. nih.gov

The results of bioassays indicated that these compounds exhibited good insecticidal effects against the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata). nih.gov Several compounds in the series, including E5, E6, E9, E10, E15, E25, E26, and E27 , demonstrated 100% insecticidal activity against P. xylostella at a concentration of 500 mg L⁻¹, which was superior to the activity of the conventional insecticide chlorpyrifos (B1668852) (87% activity) under the same conditions. nih.gov At a lower concentration of 250 mg L⁻¹, most of these compounds still showed greater than 80% activity. nih.gov

Insecticidal Activity of Trifluoromethyl Pyridine Derivatives Against Plutella xylostella

| Compound | Activity at 500 mg L-1 | Activity at 250 mg L-1 |

|---|---|---|

| E5, E6, E9, E10, E15, E25, E26, E27 | 100% | >80% |

| Chlorpyrifos (Reference) | 87% | Not Reported |

Source: Bioorganic & Medicinal Chemistry Letters, 2018. nih.gov

Materials Science and Advanced Applications of 5 Trifluoromethyl Pyrrolidin 2 One Derivatives

Polymer Synthesis and Functional Materials Development

Derivatives of 5-(Trifluoromethyl)pyrrolidin-2-one serve as important monomers and intermediates in the synthesis of advanced polymers and coatings. chemimpex.com The presence of the trifluoromethyl group in the polymer structure can enhance thermal stability, chemical resistance, and other desirable properties. chemimpex.comchemimpex.com

One of the primary methods for polymerizing lactams is through ring-opening polymerization (ROP). This technique can be applied to this compound to produce polyamide materials. The general mechanism of ROP of lactams involves the cleavage of the amide bond within the cyclic monomer, leading to the formation of linear polymer chains. The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by the choice of initiator and reaction conditions.

The trifluoromethyl group is known to be a valuable reagent in fluorination reactions, which are essential for developing new materials with enhanced properties. chemimpex.com The incorporation of this group can lead to polymers with low surface energy, high hydrophobicity, and increased resistance to chemical degradation. These properties are highly sought after for applications such as protective coatings, high-performance textiles, and advanced composites.

While specific data on the polymerization of this compound is limited in publicly available literature, the principles of lactam polymerization provide a framework for understanding its potential. The table below outlines the expected properties of polymers derived from this monomer compared to its non-fluorinated counterpart, 2-pyrrolidone.

Table 1: Predicted Property Enhancements in Polyamides from this compound

| Property | Poly(2-pyrrolidone) | Poly(this compound) (Predicted) | Rationale for Enhancement |

| Thermal Stability | Moderate | High | The strong carbon-fluorine bonds in the CF3 group increase the energy required for thermal decomposition. |

| Chemical Resistance | Good | Excellent | The electron-withdrawing nature and steric bulk of the CF3 group protect the polymer backbone from chemical attack. chemimpex.com |

| Hydrophobicity | Moderate | High | The low polarizability of the C-F bond results in weak intermolecular forces with water, leading to increased water repellency. |

| Solvent Resistance | Moderate | High | The chemical inertness of the CF3 group reduces the polymer's solubility in many common organic solvents. chemimpex.com |

| Surface Energy | Moderate | Low | Fluorinated segments tend to migrate to the surface, lowering the overall surface energy. |

Applications in Energy Storage Systems (e.g., Lithium-Ion Batteries)

The development of safer and more efficient energy storage systems, particularly lithium-ion batteries, is a critical area of research. Trifluoromethylated compounds are being explored for their potential to improve the performance of battery components, such as electrolytes. While direct applications of this compound in batteries are not yet widely documented, its derivatives and related fluorinated lactams are of interest.

Fluorinated compounds can enhance the properties of battery electrolytes in several ways:

Electrochemical Stability: The strong electron-withdrawing effect of the trifluoromethyl group can increase the oxidative stability of the electrolyte, leading to a wider electrochemical stability window. This is crucial for the development of high-voltage lithium-ion batteries.

Ionic Conductivity: While the addition of fluorinated compounds can sometimes decrease ionic conductivity by increasing viscosity, careful molecular design can mitigate this effect. The goal is to improve safety and stability without significantly compromising ion transport.

Safety: Fluorinated solvents are generally less flammable than their non-fluorinated counterparts, which can significantly improve the safety of lithium-ion batteries by reducing the risk of thermal runaway.

Research into fluorinated heterocycles as building blocks for materials in energy technologies is an emerging field. nih.gov The unique properties of this compound make it a plausible candidate for future research in this area, potentially as a co-solvent or additive in liquid electrolytes, or as a monomer for gel polymer electrolytes.

Table 2: Potential Roles of this compound Derivatives in Lithium-Ion Batteries

| Battery Component | Potential Role | Anticipated Benefit |

| Electrolyte | Co-solvent or Additive | Increased electrochemical stability, improved safety (non-flammable), and formation of a stable solid-electrolyte interphase (SEI) on the anode. |

| Polymer Electrolyte | Monomer for Gel or Solid Polymer Electrolyte | Enhanced thermal and electrochemical stability of the polymer matrix, leading to safer and more durable solid-state batteries. |

| Binder | Additive for Electrode Binder | Improved adhesion and electrochemical stability at the electrode-electrolyte interface. |

Specialty Chemical Formulations

Beyond materials science, this compound and its derivatives have applications as intermediates and building blocks in the synthesis of various specialty chemicals. chemimpex.com The presence of the trifluoromethyl group can enhance the biological activity and stability of molecules, making it a valuable moiety in agrochemicals and pharmaceuticals. chemimpex.comchemimpex.com

In the formulation of agrochemicals, such as pesticides and herbicides, derivatives of this compound can improve the efficacy and bioavailability of the active ingredients. chemimpex.comchemimpex.com The trifluoromethyl group can increase the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes.

While this article does not delve into the specifics of pharmaceutical applications, it is noteworthy that trifluoromethylated lactams are recognized as important scaffolds in drug discovery. rsc.org The synthesis of functionalized lactams is a key area of research in medicinal chemistry. researchgate.net

Furthermore, the unique solvent properties of pyrrolidones, such as high boiling points and miscibility with many organic solvents, can be modified by the introduction of a trifluoromethyl group. atamanchemicals.com This could lead to the development of new, highly stable, and non-corrosive polar solvents for a variety of industrial applications.

Emerging Research Directions and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel compounds, and 5-(Trifluoromethyl)pyrrolidin-2-one is no exception. These powerful computational tools are being leveraged to accelerate the discovery and optimization of new drug candidates.

Machine learning algorithms can sift through vast virtual libraries of chemical structures to identify promising candidates. nih.govyoutube.com These models are trained on extensive datasets of known molecules and their properties, enabling them to recognize patterns and make predictions about novel compounds. mdpi.comnih.gov This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening methods. youtube.com

The application of AI extends to the optimization of lead compounds. Once a promising molecule is identified, machine learning models can suggest modifications to enhance its efficacy, selectivity, and pharmacokinetic profile. nih.gov This iterative process of design, prediction, and optimization, facilitated by AI, is accelerating the journey from a promising compound to a viable drug candidate. nih.gov

Table 1: Impact of AI/ML on Compound Design

| AI/ML Application | Description | Key Benefit |

|---|---|---|

| Bioactivity Prediction | Models predict the biological effects of new compounds. | Prioritizes synthesis of promising molecules. |

| Virtual Screening | Algorithms identify potential drug candidates from large databases. | Reduces time and cost of initial screening. |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Facilitates the discovery of innovative drug scaffolds. |

Sustainable Synthesis and Green Chemistry Approaches for Production

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of this compound and other fluorinated compounds is a key area where these sustainable practices are being implemented.

Traditional methods for synthesizing fluorinated compounds often involve harsh reagents, hazardous solvents, and energy-intensive processes. sruc.ac.ukdovepress.com Green chemistry seeks to replace these with more environmentally friendly alternatives. This includes the use of novel, recyclable, and environmentally benign catalysts and solvents. sruc.ac.uk

One area of focus is the development of more efficient and selective fluorination reactions. dovepress.com Researchers are exploring new reagents and catalytic systems that can introduce fluorine atoms into molecules with greater precision and under milder conditions. For example, the use of a modified Burgess-type reagent and switching from DAST to TBAF as a fluorination reagent represents a more efficient synthetic route. wordpress.com

Another key aspect of green chemistry is the reduction of waste and by-products. One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, are being developed to streamline the production process and minimize waste. acs.org Microwave-assisted synthesis is also being explored as a way to reduce reaction times and energy consumption. nih.gov

The development of sustainable synthetic routes not only benefits the environment but can also lead to more cost-effective and efficient manufacturing processes. sruc.ac.uk By adopting green chemistry principles, the production of this compound and its derivatives can be made more economically viable and environmentally responsible.

Novel Bio-conjugation Strategies and Prodrug Development

Bio-conjugation involves linking a drug molecule, such as a derivative of this compound, to another molecule, like a peptide or antibody, to create a more targeted therapeutic agent. nih.gov This can enhance the drug's ability to reach its intended site of action while minimizing off-target effects. For instance, maleimide-containing molecules are used for thiol-selective bioconjugation in the synthesis of radiopharmaceuticals. nih.gov

Prodrugs are inactive or less active forms of a drug that are converted into the active form within the body. rsc.org This strategy can be used to improve a drug's solubility, stability, and membrane permeability. rsc.org For example, a fluorinated prodrug strategy has been shown to enhance the therapeutic index of nanoparticle-delivered hydrophilic drugs. researchgate.net The US Food and Drug Administration (FDA) approved 50 prodrugs between 2012 and 2022, highlighting the success and importance of this approach. rsc.org

The introduction of fluorine into prodrugs can offer several advantages. Fluorinated polymers, for instance, can help stabilize a drug against metabolism and increase its lipophilicity, thereby improving its bioavailability. researchgate.net Researchers are actively investigating various prodrug designs to optimize the delivery and release of fluorinated pyrrolidinones.

Expanding Therapeutic Indications for Fluorinated Pyrrolidinones

The unique properties conferred by the trifluoromethyl group make fluorinated pyrrolidinones, including this compound, attractive candidates for a wide range of therapeutic applications. nih.gov The incorporation of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govresearchgate.net

Initially explored for their potential in treating neurological disorders, the therapeutic scope of fluorinated pyrrolidinones is now expanding to other areas. Research has shown that these compounds exhibit a variety of biological activities, including antiviral, anti-inflammatory, and enzymatic inhibitory effects. nih.gov

For example, certain fluorinated pyrrolidine (B122466) and azetidine (B1206935) amides have demonstrated potent activity as dipeptidyl peptidase IV (DPP-IV) inhibitors, suggesting their potential for the treatment of type 2 diabetes. nih.gov Other pyrrolidinone derivatives have been investigated for their anti-inflammatory and antioxidant properties. nih.gov

Furthermore, the pyrrolidine scaffold itself is a versatile platform for developing novel therapeutic agents. nih.gov Derivatives of pyrrolidine-2,5-dione have been identified as potential inhibitors of tumor necrosis factor-alpha (TNF-α), a key target in autoimmune diseases. nih.gov Additionally, some pyrrolidone-fused methylpyrrole derivatives have shown promise as multi-target tyrosine kinase receptor inhibitors for cancer therapy. mdpi.com

The ongoing exploration of the biological activities of fluorinated pyrrolidinones is likely to uncover new therapeutic opportunities. As our understanding of disease mechanisms deepens, researchers will continue to design and synthesize novel derivatives of this compound tailored to specific therapeutic targets.

Table 2: Investigated Therapeutic Areas for Fluorinated Pyrrolidinones

| Therapeutic Area | Example Target/Mechanism | Reference |

|---|---|---|

| Diabetes | Dipeptidyl Peptidase IV (DPP-IV) Inhibition | nih.gov |

| Inflammation | Lipoxygenase (LOX) Inhibition | nih.gov |

| Autoimmune Diseases | Tumor Necrosis Factor-alpha (TNF-α) Inhibition | nih.gov |

| Cancer | Tyrosine Kinase Receptor Inhibition | mdpi.com |

| Viral Infections | Broad-spectrum antiviral activity | nih.govnih.govnih.gov |

Q & A

What are the established synthetic routes for enantiopure 5-(trifluoromethyl)pyrrolidin-2-one, and how do reaction conditions influence stereoselectivity?

Level : Basic

Methodological Answer :

The synthesis of enantiopure this compound derivatives can be achieved via diastereoselective Ritter-like reactions using chiral scaffolds. For example, fluorinated O-acetyl-N,O-acetals derived from L-tartaric acid undergo cyclization to generate N-acyliminium intermediates. Nitrile addition to these intermediates yields oxazolines and amides with high syndiastereoselectivity (>90% de in some cases). Key factors include:

- Substituent effects : Electron-withdrawing groups on the tartaric acid scaffold enhance stereocontrol .

- Reagent choice : Nitriles with bulky substituents favor amide formation over oxazoline byproducts .

- Temperature : Lower temperatures (e.g., −78°C) improve selectivity by slowing competing side reactions .

How is the structural integrity of this compound derivatives validated in synthetic studies?

Level : Basic

Methodological Answer :

Structural confirmation relies on multimodal analytical techniques:

- NMR spectroscopy : and NMR identify trifluoromethyl group integration and coupling patterns (e.g., ~ 10–12 Hz) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] with <2 ppm error) .

- X-ray crystallography : Resolves absolute stereochemistry in enantiopure derivatives, critical for biological activity studies .

What mechanistic role does the trifluoromethyl group play in modulating biological activity?

Level : Basic

Methodological Answer :

The trifluoromethyl group enhances bioactivity through:

- Lipophilicity : Increases membrane permeability (logP increases by ~0.5–1.0 units compared to non-fluorinated analogs) .

- Metabolic stability : Resists oxidative degradation due to C–F bond strength, prolonging half-life in vivo .

- Electron-withdrawing effects : Polarizes adjacent carbonyl groups, enhancing hydrogen-bonding interactions with targets like proteases or kinases .

How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Level : Advanced

Methodological Answer :

Discrepancies in bioactivity often arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize specific conformers, altering binding affinity. Compare data across solvent systems .

- Enantiomeric purity : Impure stereoisomers can skew IC values. Validate enantiopurity via chiral HPLC before assays .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability. Use positive controls (e.g., known kinase inhibitors) for calibration .

What strategies enable the incorporation of this compound into advanced materials?

Level : Advanced

Methodological Answer :

The compound’s trifluoromethyl group enhances material properties via:

- Polymer modification : Copolymerization with acrylates improves thermal stability (e.g., T increases by 20–30°C) .

- Surface coatings : Fluorine-rich coatings exhibit hydrophobic behavior (contact angle >110°) and corrosion resistance .

- Method : Radical-initiated grafting or click chemistry (e.g., azide-alkyne cycloaddition) ensures covalent attachment to polymer backbones .

How do computational methods elucidate the interaction of this compound with biological targets?

Level : Advanced

Methodological Answer :

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2. The trifluoromethyl group often occupies hydrophobic pockets, stabilizing ligand-receptor complexes .